Disufenton
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Overview
Description
Preparation Methods
Disufenton sodium is synthesized through the disulfonylation of phenylbutylnitrone. The synthetic route involves the reaction of phenylbutylnitrone with sulfonating agents under controlled conditions to introduce the sulfonate groups . The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to moderate heating . Industrial production methods follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Disufenton sodium undergoes various chemical reactions, including:
Reduction: The compound can undergo reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Mechanism of Action
Disufenton sodium exerts its effects by trapping free radicals, thereby preventing oxidative damage to cells and tissues . The compound targets reactive oxygen species and neutralizes them through its nitrone-based structure. This mechanism is particularly beneficial in conditions involving oxidative stress, such as ischemic injury and neurodegenerative diseases .
Comparison with Similar Compounds
Disufenton sodium is unique due to its disulfonyl derivative structure, which enhances its solubility and efficacy as a free radical scavenger compared to its parent compound, phenylbutylnitrone . Similar compounds include:
Phenylbutylnitrone (PBN): The parent compound of this compound sodium, known for its neuroprotective properties.
MNP-OH (NtBHA): A hydrolysis and oxidation product of PBN, also a potent free radical scavenger.
Tempol: Another nitrone-based antioxidant with similar free radical trapping capabilities.
This compound sodium’s enhanced solubility and stability make it a more effective therapeutic agent compared to these similar compounds .
Properties
CAS No. |
168021-77-0 |
---|---|
Molecular Formula |
C11H15NO7S2 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-tert-butyl-1-(2,4-disulfophenyl)methanimine oxide |
InChI |
InChI=1S/C11H15NO7S2/c1-11(2,3)12(13)7-8-4-5-9(20(14,15)16)6-10(8)21(17,18)19/h4-7H,1-3H3,(H,14,15,16)(H,17,18,19)/b12-7- |
InChI Key |
OVTCHWSLKGENKP-GHXNOFRVSA-N |
SMILES |
CC(C)(C)[N+](=CC1=C(C=C(C=C1)S(=O)(=O)O)S(=O)(=O)O)[O-] |
Isomeric SMILES |
CC(C)(C)/[N+](=C/C1=C(C=C(C=C1)S(=O)(=O)O)S(=O)(=O)O)/[O-] |
Canonical SMILES |
CC(C)(C)[N+](=CC1=C(C=C(C=C1)S(=O)(=O)O)S(=O)(=O)O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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